molecular formula C14H10F2O2 B6364535 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid CAS No. 1183105-92-1

4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6364535
CAS No.: 1183105-92-1
M. Wt: 248.22 g/mol
InChI Key: FNEJIRFLJRSUQI-UHFFFAOYSA-N
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Description

4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, making it a fluorinated aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 5-fluoro-2-methylphenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Conditions may vary depending on the desired substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions may yield carboxylic acids or alcohols, respectively.

Scientific Research Applications

4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group on the benzene ring. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

4-fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(15)6-12(8)13-7-10(16)4-5-11(13)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJIRFLJRSUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681146
Record name 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183105-92-1
Record name 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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